Positional Isomerism: Distinct Physicochemical and Synthetic Profile vs. 4- and 5-Carbohydrazide Analogs
1-Ethyl-1H-pyrazole-3-carbohydrazide is structurally distinct from its 4- and 5-carbohydrazide regioisomers (CAS 512809-51-7 and 1001755-76-5, respectively). While all three share the same molecular formula (C6H10N4O) and molecular weight (154.17 g/mol), the position of the carbohydrazide group on the pyrazole ring leads to significant differences in predicted physicochemical properties and synthetic utility [1]. The 3-carbohydrazide derivative offers a unique nucleophilic site adjacent to the ring nitrogen, which is advantageous for certain cyclocondensation reactions [2].
| Evidence Dimension | Physicochemical and synthetic profile |
|---|---|
| Target Compound Data | 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1006334-35-5); Specific synthetic utility as a building block for 1,3,4-oxadiazoles and N,N'-diacylhydrazines [2] |
| Comparator Or Baseline | 1-ethyl-1H-pyrazole-4-carbohydrazide (CAS 512809-51-7) [1]; 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS 1001755-76-5) |
| Quantified Difference | Different regiochemistry; Predicted boiling point for 4-isomer: 274.66°C (EPA T.E.S.T.) [1]; No quantitative reactivity data available for direct comparison. |
| Conditions | Predicted properties via computational models; Synthetic utility inferred from published reactions of analogous pyrazole-3-carbohydrazides [2] |
Why This Matters
The specific 3-carbohydrazide substitution is critical for downstream synthetic pathways, and procurement of the incorrect regioisomer would lead to failed syntheses and wasted resources.
- [1] ChemChart. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide (512809-51-7). Estimated Properties. View Source
- [2] Mohamed, H. A., Abdel-Wahab, B. F., Sabry, E., Kariuki, B. M., & El-Hiti, G. A. (2022). Synthesis and antimicrobial activity of 2,5-bis(Pyrazol-3-yl or Triazol-4-yl)-1,3,4-oxadiazoles. Heterocycles, 104(7), 1293-1302. View Source
